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Compound of Interest

Compound Name: Tyk2-IN-8

Cat. No.: B610013

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyk2-IN-8, also known as Ropsacitinib
(PF-06826647), a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document consolidates
key information on its chemical structure, physicochemical properties, mechanism of action,
and relevant experimental protocols for its characterization.

Chemical Structure and Properties

Tyk2-IN-8 is a potent and selective, orally bioavailable small molecule inhibitor of Tyk2. Its
chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Tyk2-IN-8
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Property Value Reference(s)
Ropsacitinib, PF-06826647,

Synonyms - [11,[2],[3]
Tyk2 Inhibitor 8
(1r,3r)-3-(cyanomethyl)-3-(4-(6-
(1-methyl-1H-pyrazol-4-

IUPAC Name yl)pyrazolo[1,5-a]pyrazin-4- [4]
yl)-1H-pyrazol-1-
yl)cyclobutane-1-carbonitrile

CAS Number 2127109-84-4 [41.[1]

Chemical Formula C20H17No [41.[1]

Molecular Weight 383.41 g/mol [41.[2]
CN1C=C(C=N1)C2=CN3C(=C

SMILES C=N3)C(=N2)C4=CN(N=C4)C  [4]
5(CC(C5)C#N)CC#N

Appearance Solid [1]

- Soluble in Methanol and

Solubility [1]
DMSO

Melting Point Not publicly available

Mechanism of Action and Biological Activity

Tyk2-IN-8 is an ATP-competitive inhibitor that selectively targets the catalytically active Janus
homology 1 (JH1) domain of Tyk2.[2][3] By binding to the ATP-binding site within the JH1
domain, Tyk2-IN-8 prevents the phosphorylation and activation of Tyk2, thereby blocking
downstream signaling cascades.

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also
includes JAK1, JAK2, and JAK3. These kinases play a crucial role in cytokine signaling. Tyk2 is
essential for the signaling of several key cytokines implicated in autoimmune and inflammatory
diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type | interferons (IFN-a/

B).[2]
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Table 2: In vitro Inhibitory Activity of Tyk2-IN-8

Target ICs0 (NM) Comments Reference(s)

) Potent inhibition of the
Tyk2 (JH1 domain) 17 ] [2]
primary target.

Demonstrates good
JAK1 383 o [2]
selectivity over JAK1.

Shows moderate
JAK?2 74 o [2]
selectivity over JAK2.

Exhibits high
JAK3 >10,000 selectivity against [5]
JAK3.

The selective inhibition of Tyk2 by Tyk2-IN-8 makes it a promising therapeutic candidate for the
treatment of various autoimmune disorders, such as psoriasis.[2]

Tyk2 Signaling Pathway

The binding of cytokines like IL-12, IL-23, or Type | IFNs to their respective receptors leads to
the activation of receptor-associated Tyk2 and its partner JAKs (JAK1 or JAK2). This initiates a
signaling cascade that involves the phosphorylation of Signal Transducer and Activator of
Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus,
and regulate the transcription of target genes involved in inflammation and immune responses.
Tyk2-IN-8 blocks this pathway at the initial Tyk2 activation step.
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Caption: Tyk2 Signaling Pathway and the inhibitory action of Tyk2-IN-8.
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Experimental Protocols

The characterization of Tyk2-IN-8 involves various biochemical and cellular assays to
determine its potency, selectivity, and mechanism of action. Below are detailed methodologies
for key experiments.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu
Kinase Binding Assay)

This assay is used to determine the binding affinity (ICso) of Tyk2-IN-8 to the Tyk2 kinase
domain.

Materials:

Tyk2 kinase

LanthaScreen® Eu-anti-Tag Antibody

Kinase Tracer

Test compound (Tyk2-IN-8)

Kinase Buffer

384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of Tyk2-IN-8 in DMSO. Further dilute in the
kinase buffer to the desired final concentrations.

o Kinase/Antibody Mixture: Prepare a solution containing Tyk2 kinase and the Eu-anti-Tag
antibody in the kinase buffer.

o Assay Assembly: In a 384-well plate, add the diluted Tyk2-IN-8, followed by the
kinase/antibody mixture.

o Tracer Addition: Add the Kinase Tracer to initiate the binding reaction.
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 Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

o Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET). The signal is measured at two
wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

o Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-
response curve to determine the ICso value.[6]

Cellular Assay for TYK2 Inhibition (HTRF® Total Tyk2
Assay)

This assay quantifies the total amount of Tyk2 protein in cell lysates to assess the effect of
inhibitors on protein levels or for normalization in phosphorylation studies.

Materials:

Cells expressing Tyk2 (e.g., HEL 92.1.7)

e Cell culture medium

e Test compound (Tyk2-IN-8)

e Lysis buffer

« HTRF® Total Tyk2 detection reagents (Europium cryptate-labeled anti-Tyk2 and d2-labeled
anti-Tyk2 antibodies)

o 384-well low-volume white plates

Procedure:

e Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Treat the
cells with a serial dilution of Tyk2-IN-8 for the desired time.

o Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate for 30
minutes at room temperature with gentle shaking.
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o Lysate Transfer: Transfer the cell lysates to a 384-well detection plate.
e Antibody Addition: Add the premixed HTRF® anti-Tyk2 antibody pair to each well.
 Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight.

o Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the
fluorescence at 665 nm and 620 nm.

o Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor
concentration.[7]

Experimental Workflow

The characterization of a selective kinase inhibitor like Tyk2-IN-8 typically follows a structured
workflow, from initial biochemical screening to cellular and in vivo validation.
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Experimental Workflow for Tyk2-IN-8 Characterization
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Caption: A typical experimental workflow for the characterization of Tyk2-IN-8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1
2
3
o 4.
5
6
7

. caymanchem.com [caymanchem.com]
. selleckchem.com [selleckchem.com]

. Ropsacitinib (PF-06826647) - LabNet Biotecnica [labnet.es]

Ropsacitinib - Wikipedia [en.wikipedia.org]

. Ropsacitinib (PF-06826647) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
. tools.thermofisher.com [tools.thermofisher.com]

. rewvity.com [revvity.com]

« To cite this document: BenchChem. [Tyk2-IN-8 (Ropsacitinib): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610013#tyk2-in-8-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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